molecular formula C6H7N3O3 B13485760 3-acetamido-1H-pyrazole-5-carboxylic acid

3-acetamido-1H-pyrazole-5-carboxylic acid

Cat. No.: B13485760
M. Wt: 169.14 g/mol
InChI Key: OXEUMOULDFHKLM-UHFFFAOYSA-N
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Description

3-acetamido-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features an acetamido group at the 3-position and a carboxylic acid group at the 5-position of the pyrazole ring, making it a valuable scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by acylation and subsequent carboxylation. The reaction conditions often involve the use of solvents like ethanol or acetic acid, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-acetamido-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-acetamido-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-acetamido-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole-5-carboxylic acid
  • 1H-pyrazole-3-carboxylic acid
  • 1H-pyrazole-5-carboxamide

Uniqueness

3-acetamido-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

3-acetamido-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c1-3(10)7-5-2-4(6(11)12)8-9-5/h2H,1H3,(H,11,12)(H2,7,8,9,10)

InChI Key

OXEUMOULDFHKLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=C1)C(=O)O

Origin of Product

United States

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